molecular formula C15H15BrN2O3 B5820200 2-(2-bromophenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide

2-(2-bromophenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide

Cat. No.: B5820200
M. Wt: 351.19 g/mol
InChI Key: OTHDDDDSDADIES-RQZCQDPDSA-N
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Description

2-(2-bromophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide is an organic compound with a complex structure that includes a bromophenoxy group, a furan ring, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 2-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate.

    Hydrazide Formation: The bromophenoxy intermediate is then reacted with hydrazine to form the corresponding hydrazide.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 5-methylfurfural under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazides.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-bromophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, while the hydrazide linkage can form hydrogen bonds with biological molecules. The furan ring can participate in π-π interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromophenoxy)propanehydrazide
  • 2-(2-bromophenoxy)pyridine
  • 3-(2-bromophenoxy)propane-1,2-diol

Uniqueness

2-(2-bromophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide is unique due to the presence of the furan ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of 2-(2-bromophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3/c1-10-7-8-12(20-10)9-17-18-15(19)11(2)21-14-6-4-3-5-13(14)16/h3-9,11H,1-2H3,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHDDDDSDADIES-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C(C)OC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C(C)OC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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